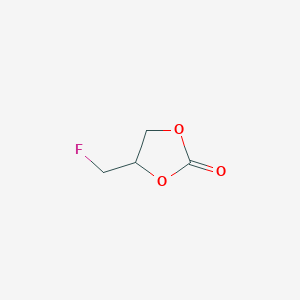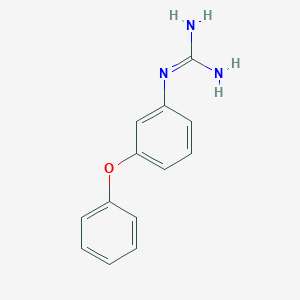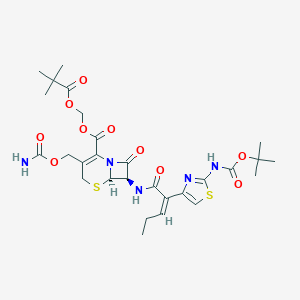
(tert-Butoxycarbonyl)oxycefcapene pivoxil
Descripción general
Descripción
(tert-Butoxycarbonyl)oxycefcapene pivoxil (TBOC-CEFP) is a novel cephalosporin antibiotic derived from the β-lactam family of antibiotics. It is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. TBOC-CEFP is a prodrug which is converted to its active form, ceftazidime, by hydrolysis in the body. TBOC-CEFP has been found to be more stable than ceftazidime, making it more suitable for pharmaceutical applications. It has been used in the laboratory for various experiments, and its potential for use in the clinical setting is being explored.
Aplicaciones Científicas De Investigación
Cefditoren Pivoxil: A Pharmacological Perspective
Cefditoren pivoxil is a third-generation oral cephalosporin with broad-spectrum activity against pathogens, including Gram-positive and Gram-negative bacteria, and exhibits stability to hydrolysis by many common beta-lactamases. Its approval for treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, and other infections underscores its clinical significance. The compound demonstrates good clinical and bacteriological efficacy in treating respiratory tract and skin infections, showcasing its potential utility in similar applications as “(tert-Butoxycarbonyl)oxycefcapene pivoxil” might have Wellington & Curran, 2004.
Cefetamet Pivoxil: Clinical Efficacy and Tolerability
Cefetamet pivoxil, another oral third-generation cephalosporin, has been investigated for treating upper and lower community-acquired respiratory tract infections. Its efficacy parallels that of more established agents, with a favorable tolerability profile. This suggests that compounds like “(tert-Butoxycarbonyl)oxycefcapene pivoxil” could have similar therapeutic applications and tolerability in treating respiratory and urinary tract infections Bryson & Brogden, 1993.
Pharmacokinetics and Metabolism Insights
Understanding the pharmacokinetics of closely related compounds such as cefetamet pivoxil provides insights into the absorption, distribution, metabolism, and excretion (ADME) properties that “(tert-Butoxycarbonyl)oxycefcapene pivoxil” may possess. These compounds are characterized by their oral bioavailability, metabolic pathways, and excretion profiles, offering a basis for predicting the pharmacokinetics of “(tert-Butoxycarbonyl)oxycefcapene pivoxil” in clinical settings Stoeckel, Tam, & Kneer, 1989.
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39)/b15-9-/t17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCFXVZYMMCNLY-HDSFYLASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098162 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butoxycarbonyl)oxycefcapene pivoxil | |
CAS RN |
105889-80-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105889-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




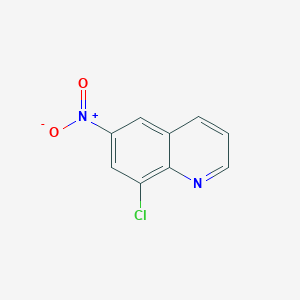
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)



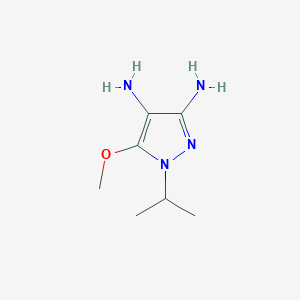

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
